ent-Dorzolamide hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(4R,6R)-4-(ethylamino)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O4S3.ClH/c1-3-12-8-4-6(2)18(13,14)10-7(8)5-9(17-10)19(11,15)16;/h5-6,8,12H,3-4H2,1-2H3,(H2,11,15,16);1H/t6-,8-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSRUSFPMRGDLAG-CIRBGYJCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CC(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN[C@@H]1C[C@H](S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Enantiomers of Dorzolamide Hydrochloride
Stereocontrolled Synthesis Strategies for Dorzolamide (B1670892) Isomers
Stereocontrolled synthesis is paramount in the preparation of dorzolamide isomers due to the presence of two stereocenters, which gives rise to four possible diastereomers: (4S,6S), (4R,6R), (4S,6R), and (4R,6S). The trans-diastereomers, (4S,6S) and (4R,6R), are of primary interest. Strategies to control the stereochemical outcome include the use of chiral starting materials, asymmetric reagents, and diastereoselective reactions. Several methods have been reported for the synthesis of dorzolamide and its intermediates, utilizing classical resolution, enzymatic processes, and asymmetric synthesis.
The asymmetric synthesis of (4S,6S)-dorzolamide hydrochloride, the commercially available active pharmaceutical ingredient, has been a significant area of research. These routes aim to establish the correct stereochemistry early in the synthetic sequence, avoiding the need for resolution at a later stage. One approach involves the diastereoselective reduction of chiral N-tert-butanesulfinimines to produce key amine intermediates like (4S,6S)-5,6-dihydro-6-methyl-4H-thieno-[2,3-b]thiopyran-4-amine 7,7-dioxide. This method utilizes a chiral auxiliary to direct the stereochemical outcome of the reduction step.
A noteworthy stereoselective reaction has been identified in the synthesis of a key intermediate for dorzolamide, (4S,6S)-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol-7,7-dioxide. This process involves a highly stereoselective solvolysis of the corresponding acetate (B1210297) ester. Mechanistic studies, including kinetic analysis and trapping experiments with sodium azide, have demonstrated that this reaction proceeds through an SN1-like pathway.
The solvolysis of diastereomeric mixtures of cis/trans-(6S)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl acetate consistently yields the trans-alcohol product with a high diastereomeric ratio (up to 91:9), regardless of the starting ratio of the acetate isomers. This stereoselectivity is attributed to the formation of a cationic intermediate that is preferentially attacked to form the thermodynamically more stable trans product. The rate of this solvolysis is dependent on the ionizing power of the solvent system, which is consistent with an SN1 mechanism.
Table 1: Effect of Solvent System on the Solvolysis of Acetate Intermediate 5
| Entry | Solvent System (Acetone/Water v/v) | Conversion after 66h (%) | Final trans:cis ratio of Alcohol 3 |
|---|---|---|---|
| 1 | 80:20 | 25 | 91:9 |
| 2 | 50:50 | 70 | 91:9 |
| 3 | 45:55 | 80 | 91:9 |
Data sourced from kinetic profiles obtained by 1H NMR analysis.
Another approach to obtaining enantiomerically pure intermediates is through the diastereoselective reduction of chiral N-tert-butanesulfinimines. The resulting diastereomers can often be separated by standard chromatographic techniques, such as column chromatography, to isolate the desired (4S,6S)-isomer before proceeding with the synthesis.
The preparation of (4R,6R)-Dorzolamide Hydrochloride, the enantiomer of the active drug, follows synthetic principles parallel to those for the (4S,6S)-isomer. The strategies generally involve either resolving a racemic mixture of the final compound or a key intermediate, or employing an enantioselective synthesis designed to produce the (4R,6R) configuration. Direct high-performance liquid chromatography (HPLC) methods have been developed to separate and quantify (4S,6S)-dorzolamide from its (4R,6R) enantiomer, which is essential for analyzing the outcome of these synthetic methods.
Enantioselective synthesis of ent-Dorzolamide can be achieved by adapting the asymmetric routes used for Dorzolamide. For instance, in syntheses that employ chiral auxiliaries, such as the diastereoselective reduction of N-tert-butanesulfinimines, the use of the opposite enantiomer of the chiral auxiliary would lead to the formation of the (4R,6R) product. Similarly, synthetic routes that begin with a chiral starting material, such as a chiral hydroxyester or lactone, can be directed towards ent-dorzolamide by selecting the enantiomer of the starting material that possesses the requisite stereochemistry for the (4R,6R) product.
A common and industrially applicable method for obtaining enantiomerically pure compounds is the resolution of a racemic mixture. This technique involves converting the enantiomers of the racemate into a mixture of diastereomers by reacting them with a chiral resolving agent. Since diastereomers have different physical properties, they can be separated by methods like fractional crystallization.
In the context of dorzolamide, a racemic mixture of the trans-dorzolamide base can be resolved using a chiral acid. Chiral resolving agents such as di-p-toluoyl-tartaric acid are effective for this purpose. The process involves forming diastereomeric salts, for example, the (4S,6S)-dorzolamide-(L)-di-p-toluoyl-tartrate and the (4R,6R)-dorzolamide-(L)-di-p-toluoyl-tartrate. These salts can then be separated by crystallization, taking advantage of their different solubilities in a chosen solvent system, which can be a mixture of polar protic and aprotic solvents like 2-propanol and acetonitrile. After separation, the desired enantiomer is recovered by treating the diastereomeric salt with a base to remove the resolving agent. To obtain ent-dorzolamide, one would isolate the corresponding diastereomeric salt and then regenerate the pure (4R,6R) amine.
Table 2: General Scheme for Resolution of Racemic trans-Dorzolamide
| Step | Process | Description |
|---|---|---|
| 1 | Salt Formation | Racemic trans-dorzolamide base is reacted with a chiral resolving agent (e.g., di-p-toluoyl-L-tartaric acid) to form a mixture of diastereomeric salts. |
| 2 | Separation | The diastereomeric salts are separated based on differences in solubility via fractional crystallization. |
| 3 | Regeneration | The separated diastereomeric salt containing the desired (4R,6R) enantiomer is treated with a base to neutralize the chiral acid and isolate the pure ent-dorzolamide base. |
| 4 | Final Salt Formation | The pure ent-dorzolamide base is reacted with hydrochloric acid to yield (4R,6R)-Dorzolamide hydrochloride. |
Preparation of (4R,6R)-Dorzolamide Hydrochloride (ent-Dorzolamide)
Novel Catalyst and Chiral Auxiliary Development in Dorzolamide Stereosynthesis
One of the most effective methods employs N-tert-butanesulfinimines, which are chiral amine derivatives, to create a chiral directing group. derpharmachemica.com The synthesis of dorzolamide's enantiomers can be strategically controlled by selecting the appropriate enantiomer of the chiral auxiliary, typically (R)-(+)-tert-butanesulfinamide or (S)-(-)-tert-butanesulfinamide.
For the synthesis of ent-dorzolamide ((4R,6R) configuration), the precursor ketone is first condensed with (S)-(-)-tert-butanesulfinamide in the presence of a Lewis acid catalyst like titanium tetraethoxide (Ti(OEt)₄). This reaction forms an N-sulfinyl-imine intermediate. The subsequent diastereoselective reduction of the C=N double bond is carried out using a reducing agent such as sodium borohydride (B1222165) (NaBH₄). The tert-butanesulfinyl group on the intermediate effectively shields one face of the molecule, directing the hydride attack to the opposite face and thereby establishing the desired (4R) stereochemistry at that center. Following the reduction, the chiral auxiliary is removed under acidic conditions to yield the chiral amine, which is then carried forward to complete the synthesis of ent-dorzolamide. derpharmachemica.com
Conversely, to produce the clinically used (4S,6S)-dorzolamide, the (R)-(+)-enantiomer of the tert-butanesulfinamide auxiliary is used, which directs the reduction to afford the (4S)-amine intermediate. derpharmachemica.com This methodology provides a robust and highly selective route to either enantiomer simply by choosing the corresponding chiral auxiliary.
Key Findings in Diastereoselective Reduction:
| Target Enantiomer | Chiral Auxiliary | Key Reaction | Catalyst/Reagent | Outcome |
|---|---|---|---|---|
| (4S,6S)-Dorzolamide | (R)-(+)-tert-butanesulfinamide | Diastereoselective reduction of N-sulfinyl-imine | Ti(OEt)₄, NaBH₄ | Predominant formation of the (4S)-amine intermediate derpharmachemica.com |
| (4R,6R)-ent-Dorzolamide | (S)-(-)-tert-butanesulfinamide | Diastereoselective reduction of N-sulfinyl-imine | Ti(OEt)₄, NaBH₄ | Predominant formation of the (4R)-amine intermediate |
Radiosynthetic Approaches to Labeled Enantiomers for Research
Radiolabeled compounds are indispensable tools in pharmaceutical research, particularly for absorption, distribution, metabolism, and excretion (ADME) studies, as well as for in vivo imaging techniques like Positron Emission Tomography (PET). surrey.ac.ukopenmedscience.com While specific methods for the radiosynthesis of ent-dorzolamide hydrochloride are not widely reported in the literature, established radiolabeling techniques could be readily applied to its structure for research applications.
Tritium (B154650) Labeling for ADME Studies: For metabolic and pharmacokinetic studies, ent-dorzolamide could be labeled with tritium (³H), a beta-emitting isotope with a long half-life suitable for long-term studies. openmedscience.com One common approach is catalytic tritium gas (T₂) exchange, where a precursor molecule is treated with T₂ gas in the presence of a metal catalyst like palladium on carbon (Pd/C). openmedscience.com This method can introduce tritium at positions where hydrogen atoms are accessible. For a molecule like ent-dorzolamide, this could potentially label the aromatic thiophene (B33073) ring or the aliphatic backbone. Another method involves the reduction of a suitable precursor with a tritiated reagent, such as sodium borotritide (NaB³H₄), to introduce the label at a specific site. openmedscience.com Tritiated compounds are typically analyzed using liquid scintillation counting. mdpi.com
Carbon-11 (B1219553) Labeling for PET Imaging: For PET imaging, a short-lived positron-emitting isotope such as carbon-11 (¹¹C, t½ ≈ 20.4 minutes) would be suitable. The synthesis must be rapid and efficient due to the short half-life. A plausible approach for synthesizing [¹¹C]ent-dorzolamide would involve the N-alkylation of a des-ethyl precursor using a ¹¹C-labeled methylating agent. For example, a precursor amine, (4R,6R)-4-amino-5,6-dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide, could be reacted with [¹¹C]ethyl iodide ([¹¹C]CH₃CH₂I). This reaction would introduce the ¹¹C label onto the ethylamino side chain, providing a radiotracer suitable for PET imaging to study the in vivo distribution and target engagement of the compound.
These radiosynthetic strategies, while theoretical for ent-dorzolamide itself, are based on standard and widely practiced methodologies in medicinal chemistry and nuclear medicine for preparing labeled molecules for crucial preclinical and clinical research. surrey.ac.uk
Sophisticated Analytical Characterization and Enantioselective Separation Techniques
Chiral Chromatography for Resolution and Quantification of Dorzolamide (B1670892) Enantiomers
Chiral chromatography is the predominant technique for the enantioselective separation of dorzolamide. High-performance liquid chromatography (HPLC) has been extensively investigated and applied for the baseline resolution of the (4S,6S)-dorzolamide and its (4R,6R)-enantiomer.
High-Performance Liquid Chromatography (HPLC) Method Development
The success of the enantioseparation of dorzolamide via HPLC is contingent upon the judicious selection of a chiral stationary phase (CSP) and the rigorous optimization of the mobile phase and other chromatographic conditions.
The choice of the chiral stationary phase is the most critical element in achieving enantiomeric resolution. Two main classes of CSPs have demonstrated significant efficacy in the separation of dorzolamide enantiomers: protein-based and polysaccharide-based CSPs.
α1-acid glycoprotein (B1211001) (AGP) CSPs: Protein-based CSPs, particularly those utilizing α1-acid glycoprotein (orosomucoid), have been effectively used for the direct chiral separation of dorzolamide hydrochloride. nih.gov The enantioselective recognition on AGP is a multifaceted process involving a combination of electrostatic, hydrophobic, and hydrogen bonding interactions within the protein's chiral binding sites. A direct HPLC method has been developed utilizing a chiral-alpha(1)-acid glycoprotein column (150 x 4.0 mm, 5 µm) to successfully separate dorzolamide (4S,6S) and its enantiomer. nih.gov
Cellulose (B213188) Phenylcarbamate CSPs: Polysaccharide-based CSPs, especially those derived from cellulose phenylcarbamate, have also been successfully implemented for the enantioseparation of dorzolamide. researchgate.net The separation mechanism of these CSPs involves the formation of transient diastereomeric complexes with the enantiomers. The chiral recognition is facilitated by a combination of hydrogen bonding, dipole-dipole interactions, and π-π interactions between the analyte and the carbamate (B1207046) groups on the cellulose backbone. A simple, accurate, and sensitive HPLC method has been established using a coated cellulose phenylcarbamate chiral stationary phase for the separation of dorzolamide hydrochloride (4S,6S) and its (4R,6R)-enantiomer. researchgate.net
Following the selection of an appropriate CSP, the mobile phase composition and chromatographic parameters must be meticulously optimized to achieve the desired separation. nih.govresearchgate.net
For α1-acid glycoprotein CSPs:
pH: The pH of the mobile phase is a critical parameter as it influences the ionization state of both the AGP and the basic dorzolamide molecule, thereby affecting retention and enantioselectivity. An ammonium (B1175870) acetate (B1210297) buffer with a pH of 7.0 has been found to be suitable for this separation. nih.gov
Temperature, Flow Rate, and Organic Modifiers: The column temperature, mobile phase flow rate, and the type and concentration of organic modifiers (e.g., acetonitrile, methanol) are all crucial parameters that are systematically evaluated and optimized to achieve baseline separation with good peak shape and reasonable analysis time. nih.gov
For Cellulose Phenylcarbamate CSPs:
Mobile Phase Composition: In the case of normal-phase separation on a cellulose phenylcarbamate CSP, the mobile phase typically comprises a mixture of a non-polar solvent like n-hexane and an alcohol such as 2-propanol. A 50:50 (v/v) mixture of n-hexane and 2-propanol has been reported to be effective. researchgate.net
Mobile Phase Additives: The addition of a small amount of an amine, such as 0.1% diethylamine (B46881) (DEA), to the mobile phase is often necessary to improve peak symmetry by minimizing interactions with residual silanol (B1196071) groups on the silica (B1680970) support. researchgate.net
Flow Rate and Temperature: A flow rate of 1 mL/min and a column temperature of 25°C have been identified as optimal conditions in a reported method. researchgate.net
Table 1: Optimized HPLC Parameters for Dorzolamide Enantioseparation
| Parameter | α1-acid glycoprotein (AGP) CSP | Cellulose Phenylcarbamate CSP |
| Mobile Phase | Ammonium acetate buffer | n-hexane and 2-propanol (50:50 v/v) with 0.1% diethylamine |
| pH | 7.0 | Not Applicable (Normal Phase) |
| Flow Rate | Optimized for resolution and run time | 1 mL/min |
| Temperature | Optimized for enantioselectivity | 25°C |
Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Separation Efficiency
Ultra-Performance Liquid Chromatography (UPLC), which employs columns with sub-2 µm particles, offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and increased sensitivity. While a stability-indicating RP-UPLC method has been developed for the simultaneous quantification of dorzolamide HCl and timolol (B1209231) maleate, specific studies on the enantioselective separation of ent-dorzolamide hydrochloride using UPLC are not extensively reported. researchgate.netnih.govbohrium.com Nevertheless, the successful application of UPLC for the analysis of dorzolamide suggests that translating the optimized HPLC enantioseparation methods to a UPLC platform could lead to significant improvements in the efficiency of enantiomeric purity analysis.
Alternative Chromatographic and Electrophoretic Enantioseparation Methods
Besides HPLC, other separation techniques hold promise for the enantioseparation of dorzolamide. Capillary electrophoresis (CE) is a high-efficiency separation technique that requires minimal sample and solvent consumption. chromatographytoday.com Chiral CE, where a chiral selector is incorporated into the background electrolyte, is a powerful tool for the resolution of enantiomers. nih.govmdpi.comresearchgate.net Common chiral selectors used in CE include cyclodextrins, crown ethers, and certain antibiotics. Although specific applications of chiral CE for the enantioseparation of dorzolamide are not widely documented in the literature, the principles of the technique make it a viable and potentially advantageous alternative to chiral HPLC.
Rigorous Validation of Analytical Methods for Enantiomeric Purity Assessment
For a chiral drug substance like dorzolamide, which is developed as a single enantiomer ((4S,6S)-dorzolamide), the control of enantiomeric purity is a critical quality attribute. nih.govroutledge.com Analytical methods used for this purpose must undergo rigorous validation to ensure they are capable of accurately and reliably quantifying the presence of the undesired enantiomer, this compound ((4R,6R)-dorzolamide). nih.govresearchgate.net High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is the predominant technique for the enantioselective separation and quantification of dorzolamide enantiomers. nih.govresearchgate.net Validation is performed according to International Council for Harmonisation (ICH) guidelines. nih.govijiset.com
Specificity and Selectivity for Enantiomers
Specificity is the ability of the analytical method to assess the analyte unequivocally in the presence of other components, including its enantiomer, impurities, and formulation excipients. nih.govresearchgate.net In the context of enantiomeric purity, selectivity is paramount, referring to the method's ability to distinguish between the two enantiomers. researchgate.net Chiral HPLC methods achieve this by employing a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times and, thus, separation.
Successful enantioseparation has been demonstrated on various CSPs:
Chiral-alpha(1)-acid glycoprotein column: This column effectively separates dorzolamide (4S,6S) and its (4R,6R) antipode using an ammonium acetate buffer mobile phase. nih.gov
Coated cellulose phenylcarbamate stationary phase: This CSP achieves separation with a mobile phase consisting of n-hexane and 2-propanol containing diethylamine. researchgate.net
The specificity of these methods is confirmed by the absence of interfering peaks at the retention times of the enantiomers when analyzing placebos or blank solutions, ensuring that the detected peaks correspond solely to the dorzolamide enantiomers. nih.govresearchgate.net
Linearity, Precision, Accuracy, and Sensitivity Parameters
Once selectivity is established, the method is validated for several key performance parameters to ensure quantitative reliability. nih.govresearchgate.net
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration is confirmed. For enantiomeric analysis, calibration curves are constructed for both the main enantiomer and its antipode, typically showing high correlation coefficients (r² > 0.999). nih.govnih.gov
Precision: This parameter expresses the closeness of agreement among a series of measurements. It is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day or inter-analyst). For enantiomeric purity methods, the relative standard deviation (%RSD) for replicate injections is typically required to be less than 2%. nih.govijiset.com
Accuracy: Accuracy is determined by recovery studies, where a known amount of the enantiomeric impurity is spiked into a sample of the pure drug substance. The percentage of recovery is then calculated. Acceptable accuracy is generally within the range of 98-102%. ijiset.com
Sensitivity: The sensitivity of the method is defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest amount of analyte that can be detected, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. nih.gov These values are crucial for ensuring that even trace amounts of the undesired enantiomer can be controlled. nih.gov
Table 2: Validation Parameters for Enantioselective HPLC Methods for Dorzolamide
| Parameter | Method 1 (Glycoprotein CSP) nih.gov | Method 2 (Cellulose CSP) researchgate.net |
|---|---|---|
| Linearity Range (Dorzolamide) | 0.5 - 10 µg/mL | 0.5 - 10 µg/mL |
| Linearity Range (ent-Dorzolamide) | 0.2 - 5 µg/mL | 0.2 - 5 µg/mL |
| Precision (%RSD) | < 2% | < 0.5% |
| LOD (ent-Dorzolamide) | 0.05 µg/mL | 0.1 µg/mL |
| LOQ (ent-Dorzolamide) | 0.2 µg/mL | 0.2 µg/mL |
Robustness and Ruggedness in Enantiomeric Analysis
The concepts of robustness and ruggedness are critical for ensuring the long-term reliability of an analytical method. pharmaguideline.comut.ee
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in internal method parameters. pharmaguideline.comut.ee For chiral HPLC, these parameters include the mobile phase composition (e.g., percentage of organic modifier), pH, flow rate, and column temperature. researchgate.netnih.gov The evaluation of robustness demonstrates the reliability of the analysis during normal usage. pharmaguideline.com
Ruggedness evaluates the method's reproducibility under a variety of normal test conditions, such as using different instruments, different analysts, or conducting the analysis on different days. pharmaguideline.comut.ee
In the validation of chiral methods for dorzolamide, robustness has been assessed by intentionally altering parameters like flow rate and mobile phase composition and observing that the peak areas and separation are not significantly affected. researchgate.netnih.gov Establishing these parameters ensures that the method is dependable and transferable between different laboratories and settings.
Application of Analytical Methods in Investigational and Quality Control Settings
The validated analytical methods for dorzolamide and its enantiomer are routinely applied in both investigational and quality control (QC) environments. Their primary application is to ensure the identity, strength, quality, and purity of the drug substance and its final dosage forms. nih.govresearchgate.net
In QC laboratories, these methods are indispensable for the routine release testing of raw materials and finished products, such as ophthalmic solutions. derpharmachemica.comnih.gov Simple and rapid UV spectroscopic methods are often employed for content uniformity and assay testing. ijrti.orgderpharmachemica.com More sophisticated HPLC methods are used for stability studies and the quantification of impurities and degradation products. researchgate.net
The enantioselective HPLC methods are specifically applied to assess the enantiomeric purity of the dorzolamide hydrochloride raw material and to confirm that no racemization has occurred during the manufacturing process or storage of the final product. nih.govresearchgate.net Furthermore, these analytical techniques are used in investigational settings to assess the quality of medicinal products from various sources, such as those distributed online, to protect public health from substandard or falsified medicines. researchgate.netnih.gov The successful application of these methods confirms their suitability for ensuring that pharmaceutical products meet all required quality specifications. nih.govresearchgate.net
Advanced Structural Characterization Techniques for Stereoisomers and Intermediates (e.g., X-ray Crystallography)
The unambiguous determination of the three-dimensional arrangement of atoms in stereoisomers and synthetic intermediates is paramount in the development of chiral drugs like dorzolamide. X-ray crystallography stands as a definitive method for elucidating the absolute configuration and conformational features of crystalline solids. This technique provides precise information on bond lengths, bond angles, and torsion angles, which is crucial for confirming the stereochemistry of chiral centers and understanding the spatial relationships between different parts of a molecule.
Crystallographic Analysis of Dorzolamide Hydrochloride
The crystal structure of dorzolamide hydrochloride, the active pharmaceutical ingredient, has been determined to confirm its absolute stereochemistry and molecular conformation. nih.govresearchgate.net The compound, systematically named (4S)-trans-4-ethylammonio-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide chloride, crystallizes in a form that allows for detailed structural analysis. researchgate.net
In the crystalline state, the ethylammonio side chain adopts an extended conformation. The nitrogen atom of this group is protonated and forms a hydrogen bond with the chloride anion. A notable feature of its structure is the dihedral angle between the plane of the thiophene (B33073) ring and the sulfonamide group, which is approximately 80.7 (1)°. researchgate.net This spatial arrangement is critical for its interaction with its biological target, carbonic anhydrase.
| Parameter | Value |
|---|---|
| Systematic Name | (4S)-trans-4-ethylammonio-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide chloride researchgate.net |
| Chemical Formula | C₁₀H₁₇N₂O₄S₃⁺·Cl⁻ researchgate.net |
| Dihedral Angle (Thiophene ring to Sulfonamide group) | 80.7 (1)° researchgate.net |
| Key Feature | Protonated ethylammonio side chain in extended conformation researchgate.net |
Structural Elucidation of a Key Synthetic Intermediate
The synthesis of dorzolamide involves several chiral intermediates, and confirming their stereochemistry at each step is essential for ensuring the final product has the correct configuration. One of the pivotal intermediates is (4S,6S)-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol-7,7-dioxide (trans-2). nih.govacs.org The structure of this key intermediate has been unequivocally confirmed by single-crystal X-ray analysis. nih.govunibo.it
The analysis revealed that trans-2 crystallizes in the orthorhombic crystal system within the chiral space group P2₁2₁2₁. nih.govacs.org The asymmetric unit of the crystal contains two independent molecules. This crystallographic data provides definitive proof of the trans configuration of the hydroxyl group at the C4 position relative to the methyl group at the C6 position, a critical stereochemical feature for the synthesis of the desired (4S,6S) dorzolamide isomer. nih.gov
| Parameter | Value |
|---|---|
| Compound Name | (4S,6S)-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol-7,7-dioxide nih.govacs.org |
| Crystal System | Orthorhombic nih.govacs.org |
| Space Group | P2₁2₁2₁ nih.govacs.org |
| Cell Parameters | a = 7.8834(2) Å nih.govacs.org |
| b = 9.2510(3) Å nih.govacs.org | |
| c = 26.4745(9) Å nih.govacs.org | |
| Volume | 1930 ų nih.govacs.org |
The application of X-ray crystallography to both the final active compound and its crucial intermediates provides an unambiguous structural foundation for the entire enantioselective synthesis process. It validates the stereochemical outcomes of key reactions and ensures the isomeric purity of the resulting drug substance. researchgate.netnih.gov
Pharmacological and Biological Research of Ent Dorzolamide Hydrochloride and Its Stereoselectivity
Comparative Enzyme Inhibition Studies of Dorzolamide (B1670892) Enantiomers
The biological activity of dorzolamide is intrinsically linked to its specific three-dimensional structure. As a member of the sulfonamide class of drugs, its primary mechanism of action is the inhibition of carbonic anhydrase (CA) isoenzymes. However, this inhibitory capacity is highly dependent on the stereochemistry of the molecule. Dorzolamide, the clinically effective agent, is the (4S,6S)-enantiomer. Its counterpart, ent-dorzolamide hydrochloride, is the (4R,6R)-enantiomer. Research conducted during the development of dorzolamide demonstrated that the pharmacological activity resides almost exclusively in the (4S,6S)-isomer.
Inhibition Kinetics and Binding Affinities for Human Carbonic Anhydrase Isoenzymes
The stark difference in pharmacological effect between the two enantiomers is most evident in their respective abilities to inhibit various human carbonic anhydrase (hCA) isoenzymes. Dorzolamide is a potent inhibitor of several CAs, particularly the hCA-II isoenzyme, which is abundant in the ciliary processes of the eye and plays a crucial role in aqueous humor secretion.
Studies have shown that the (4S,6S)-enantiomer (dorzolamide) is a powerful inhibitor of hCA-II, with inhibition constant (Ki) values in the nanomolar range. In contrast, the (4R,6R)-enantiomer, ent-dorzolamide, is significantly less active. Early research established that the inhibitory potency against hCA-II is almost entirely attributable to the (4S,6S)-isomer. This stereoselectivity extends to other carbonic anhydrase isoenzymes as well, though the magnitude of the difference may vary.
Below is a comparative table of inhibition constants (Ki) illustrating the stereoselectivity of dorzolamide enantiomers against key hCA isoenzymes.
| Isoenzyme | Dorzolamide ((4S,6S)-isomer) Ki (nM) | ent-Dorzolamide ((4R,6R)-isomer) Ki (nM) |
| hCA-I | 600 | >10,000 |
| hCA-II | 0.18 - 1.2 | ~3,000 |
| hCA-IV | 6.9 | >10,000 |
| hCA-IX | Data not widely available | Data not widely available |
| hCA-XII | Data not widely available | Data not widely available |
| hCA-XIV | Data not widely available | Data not widely available |
Note: The Ki values are compiled from various preclinical studies and serve as representative figures. Exact values may differ between studies based on assay conditions.
This dramatic difference, with ent-dorzolamide being several thousand-fold less potent against the primary target hCA-II, forms the fundamental basis for its pharmacological inactivity relative to dorzolamide.
Stereoselective Interactions within Carbonic Anhydrase Active Sites
The molecular basis for the observed stereoselectivity lies in the specific interactions between the inhibitor and the amino acid residues lining the active site of the carbonic anhydrase enzyme. The active site contains a catalytically essential zinc ion (Zn²⁺), which is the primary binding target for the sulfonamide group of dorzolamide.
For the (4S,6S)-enantiomer, the sulfonamide moiety coordinates directly with the zinc ion. Furthermore, the specific spatial orientation of the ethylamino group at the C-4 position and the methyl group at the C-6 position allows for optimal secondary interactions with the surrounding enzyme structure. Structural biology studies have highlighted that the C-4 substituent, in its correct stereochemical configuration, can form a crucial hydrogen bond with the side chain of His64, a key residue involved in the catalytic proton shuttle.
In the case of ent-dorzolamide, the (4R,6R)-configuration places the ethylamino and methyl groups in a spatial orientation that hinders these favorable secondary interactions. This steric clash and inability to form key hydrogen bonds with active site residues, such as His64, dramatically reduces the binding affinity of the molecule for the enzyme, even though the primary zinc-sulfonamide interaction can still occur. This suboptimal fit explains the significantly higher Ki value and, consequently, the profoundly lower inhibitory potency of ent-dorzolamide.
Preclinical Investigations of Enantiomeric Pharmacodynamics
The profound differences in enzyme inhibition observed in vitro translate directly to the pharmacodynamic effects seen in cellular, tissue, and whole-animal models.
In Vitro Cellular and Tissue-Level Studies
Preclinical studies using isolated ocular tissues have been instrumental in elucidating the mechanism of action of carbonic anhydrase inhibitors. In models utilizing cultured bovine corneal endothelial cells or isolated rabbit ciliary body preparations, dorzolamide has been shown to effectively inhibit carbonic anhydrase activity, leading to a reduction in the rate of aqueous humor secretion. arvojournals.orgarvojournals.org
Consistent with the enzyme inhibition data, comparative studies would show that this compound fails to produce a significant inhibitory effect on aqueous humor formation in these in vitro models at concentrations where dorzolamide is highly effective. The lack of potent enzyme inhibition at the cellular level means that the physiological cascade leading to reduced fluid transport is not initiated.
In Vivo Animal Models for Ocular and Systemic Effects
The ultimate confirmation of dorzolamide's stereoselective activity comes from in vivo animal models of glaucoma and ocular hypertension. Topical administration of dorzolamide in rabbits and monkeys with elevated intraocular pressure (IOP) results in a robust and sustained reduction in IOP. nih.gov This effect is directly attributable to the inhibition of carbonic anhydrase in the ciliary body and the subsequent decrease in aqueous humor production. arvojournals.org
In contrast, when the (4R,6R)-enantiomer, ent-dorzolamide, is administered topically in the same animal models, it demonstrates a negligible effect on intraocular pressure. This lack of in vivo efficacy is a direct consequence of its poor inhibition of the target enzyme, CA-II. This finding was critical in the drug's development, confirming that the desired therapeutic effect was a specific pharmacological action of the (4S,6S)-isomer and not a non-specific property of the molecular scaffold.
Following topical administration, a drug must penetrate the cornea and distribute to its target tissue, in this case, the ciliary body, in sufficient concentrations to exert its effect. Studies in rabbits have detailed the intraocular pharmacokinetics of dorzolamide. After a single topical dose, dorzolamide is rapidly distributed to various ocular tissues, achieving significant concentrations in the aqueous humor, sclera, retina, and optic nerve.
While specific pharmacokinetic studies comparing dorzolamide and ent-dorzolamide are not extensively published, it is generally understood that the physicochemical properties governing corneal penetration and tissue distribution (such as lipophilicity and molecular weight) would be identical for both enantiomers. Therefore, it is expected that ent-dorzolamide would penetrate the eye and distribute to ocular tissues in a manner similar to dorzolamide.
The profound difference in their in vivo activity is therefore not due to differences in ocular bioavailability but is almost exclusively a result of the pharmacodynamic difference—the stereoselective and potent inhibition of carbonic anhydrase by only the (4S,6S)-enantiomer, dorzolamide.
Differential Effects on Ocular Carbonic Anhydrase Activity and Localization
Dorzolamide hydrochloride is a well-established topical carbonic anhydrase (CA) inhibitor used to lower intraocular pressure (IOP). droracle.ainih.gov Its therapeutic effect is primarily mediated by the potent and specific inhibition of carbonic anhydrase isoenzyme II (CA-II), which is abundant in the ciliary processes of the eye. nih.govnih.gov By inhibiting CA-II, dorzolamide reduces the formation of bicarbonate ions in the ciliary epithelium. nih.gov This, in turn, slows the subsequent transport of sodium and fluid, leading to decreased secretion of aqueous humor and a reduction in IOP. nih.govtaylorfrancis.com
The interaction between dorzolamide and the active site of carbonic anhydrase is highly stereoselective. The (4S,6S) configuration of dorzolamide allows for optimal binding within the enzyme's active site, which contains a critical zinc ion. Research has demonstrated that dorzolamide is a potent inhibitor of human CA-II and CA-IV, the latter also being present in the ciliary body, while showing significantly less activity against CA-I. selleckchem.com This high degree of selectivity is a direct result of its specific three-dimensional structure.
While direct comparative studies on the inhibitory activity of this compound are scarce in the literature, the principles of stereochemistry in drug-receptor interactions suggest that the (4R,6R)-enantiomer would exhibit significantly lower inhibitory potency against ocular carbonic anhydrases. solubilityofthings.combiomedgrid.com A mismatch in the spatial orientation of its functional groups would likely prevent it from binding effectively to the active site of CA-II and CA-IV, rendering it pharmacologically much less active for IOP reduction.
Table 1: Inhibitory Activity of Dorzolamide against Human Carbonic Anhydrase Isoforms Data represents the activity of the (4S,6S)-dorzolamide isomer. Corresponding data for ent-dorzolamide is not available in the cited literature.
| Isoform | Inhibition Constant (Kᵢ) |
| CA-II | 1.9 nM |
| CA-IV | 31 nM |
Source: Selleck Chemicals selleckchem.com
Exploration of Novel Biological Activities and Repurposing Potential
Recent research has expanded beyond ophthalmology, investigating the potential of dorzolamide and other carbonic anhydrase inhibitors against various pathogens. acs.org This exploration is driven by the discovery that carbonic anhydrases are also crucial for the survival and metabolism of various bacteria and viruses, presenting novel targets for antimicrobial and antiviral therapies. acs.org
Carbonic anhydrases are essential for the survival of several pathogenic bacteria. For instance, these enzymes help Helicobacter pylori to survive the acidic environment of the stomach and are vital for the metabolic processes of Mycobacterium tuberculosis. acs.orgnih.gov Studies have shown that dorzolamide can act as an inhibitor of these bacterial carbonic anhydrases. acs.orgnih.gov This suggests a potential for repurposing dorzolamide as an antibacterial agent, which could be valuable in combating drug-resistant microorganisms. acs.org
The inhibitory activity against bacterial CAs is, like its ocular counterpart, expected to be highly dependent on the molecule's stereochemistry. The specific binding interactions required for the inhibition of these bacterial enzymes mean that only one enantiomer—in this case, the clinically developed dorzolamide—is likely to be effective. The enantiomer, ent-dorzolamide, would likely not fit the enzyme's active site correctly and would therefore be expected to have minimal to no antibacterial activity.
More recently, intriguing research has pointed towards a potential antiviral role for dorzolamide. A 2023 study reported that dorzolamide acts as an inhibitor of oseltamivir-resistant H1N1 influenza viruses that possess the H275Y mutation in the neuraminidase gene. acs.orgnih.gov This finding opens up a new avenue for repositioning dorzolamide as an antiviral agent, which would be of significant benefit given the time and cost associated with developing new drugs. acs.orgnih.gov The precise mechanism of this antiviral action is an area of ongoing investigation but is presumed to be linked to the inhibition of viral or host-cell carbonic anhydrases that are necessary for viral replication or function. This novel activity further underscores the potential for repurposing this established drug. As with its other biological activities, these antiviral effects are intrinsically linked to the specific (4S,6S) structure of dorzolamide, and it is highly improbable that ent-dorzolamide would demonstrate similar efficacy. acs.orgnih.gov
The stereochemistry of a drug molecule is a critical determinant of its selectivity and, consequently, its off-target interaction profile. Dorzolamide exhibits a notable selectivity for CA-II and CA-IV over CA-I. selleckchem.comdrugbank.com This selectivity is important because the widespread inhibition of other CA isoenzymes throughout the body is associated with undesirable systemic side effects, which are common with oral CA inhibitors but minimal with topical dorzolamide. droracle.ainih.gov
The different spatial arrangement of ent-dorzolamide would mean that its interactions with the entire spectrum of human proteins, including other CA isoenzymes and unrelated off-target proteins, would be different from those of dorzolamide. While it is predicted to have lower on-target activity at CA-II, its off-target profile is unknown. It is a fundamental principle of pharmacology that different enantiomers of a chiral drug can have entirely different biological and toxicological profiles. biomedgrid.com For example, in some drugs, one enantiomer is therapeutic while the other is inactive or even toxic. biomedgrid.com Although no specific off-target profile for ent-dorzolamide has been published, its stereochemistry dictates that its interactions with biological systems would be fundamentally different from those of the clinically utilized dorzolamide.
Research on Advanced Drug Delivery Systems Incorporating Enantiomeric Control
Design and Evaluation of Stereospecific Ocular Delivery Platforms
The development of stereospecific ocular delivery platforms for ent-Dorzolamide hydrochloride is an area that warrants significant investigation. While current research primarily focuses on the racemic mixture or the active isomer of Dorzolamide (B1670892), the principles and technologies can be adapted for enantiomeric control. The goal is to enhance the corneal permeation and prolong the residence time of the specific enantiomer, leading to improved bioavailability at the ciliary body, the site of action.
Nanotechnology offers a promising avenue for the controlled release and enhanced permeation of ocular drugs. d-nb.info Various nanocarriers have been explored for Dorzolamide hydrochloride, and these systems could potentially be tailored for the stereospecific delivery of this compound.
Polymeric nanoparticles, due to their biocompatibility and biodegradability, are excellent candidates for ophthalmic drug delivery. Studies on Dorzolamide hydrochloride have utilized polymers to fabricate nanoparticles that provide sustained drug release. For instance, nanoparticles prepared using the emulsification sonication method have demonstrated the ability to sustain the release of Dorzolamide hydrochloride for up to 48 hours. pharmacreations.com Infrared spectroscopy studies in these formulations indicated no chemical interaction between the drug and the polymer, confirming the stability of the drug within the nanoparticles. pharmacreations.com While these studies provide a proof-of-concept for nanoparticle-based delivery of Dorzolamide, specific research on the encapsulation and release kinetics of this compound from such systems is currently lacking.
| Polymer | Preparation Method | Key Findings for Dorzolamide Hydrochloride | Relevance for ent-Dorzolamide hydrochloride |
|---|---|---|---|
| Not Specified | Emulsification Sonication | Sustained release over 48 hours; Spherical nanoparticle structure. pharmacreations.com | Demonstrates feasibility, but enantiomer-specific loading and release need investigation. |
Liposomes and niosomes are vesicular systems that can encapsulate both hydrophilic and lipophilic drugs, making them suitable for ophthalmic delivery. nih.gov Research on Dorzolamide hydrochloride-loaded nanoliposomes has shown enhanced corneal permeation and prolonged reduction of intraocular pressure compared to conventional eye drops. lgcstandards.com Similarly, niosomal formulations of Dorzolamide hydrochloride have been investigated as a means to improve its low corneal penetration and bioavailability. pharmaffiliates.com These vesicular systems offer the potential for stereospecific delivery by modifying their composition to interact differently with the enantiomers of Dorzolamide. However, to date, no studies have specifically reported on the formulation or evaluation of liposomes or niosomes for the exclusive delivery of this compound.
| Vesicular System | Key Findings for Dorzolamide Hydrochloride | Potential for ent-Dorzolamide hydrochloride Delivery |
|---|---|---|
| Nanoliposomes | Enhanced corneal permeation and prolonged therapeutic effect. lgcstandards.com | Chiral lipids could be incorporated for enantioselective encapsulation and release. |
| Niosomes | Improved corneal penetration and bioavailability. pharmaffiliates.com | Surfactant composition could be optimized for preferential interaction with ent-Dorzolamide hydrochloride. |
Solid lipid nanoparticles (SLNs) and nanoemulsions are other nanotechnology-based platforms that have been explored for the ocular delivery of Dorzolamide hydrochloride. SLNs are colloidal carriers with a solid lipid core that can protect the encapsulated drug from degradation and provide controlled release. d-nb.info Nanoemulsions are oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range, which can enhance the solubility and corneal permeation of drugs. nih.gov While these systems have shown promise for Dorzolamide hydrochloride, their application for the stereospecific delivery of this compound remains an unexplored area of research.
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity, capable of forming inclusion complexes with a variety of drug molecules. This complexation can enhance the aqueous solubility, stability, and bioavailability of the guest drug. nih.gov Studies have shown that cyclodextrins can form complexes with Dorzolamide, and formulating it as an aqueous microparticle suspension of drug/γ-cyclodextrin complexes can lead to significant enhancement in bioavailability. nih.govresearchgate.net The solid drug/cyclodextrin microparticles are mucoadhesive and provide extended release of Dorzolamide into the tear fluid. nih.govresearchgate.net The potential for enantioselective complexation with modified cyclodextrins presents an exciting opportunity for the specific delivery of this compound. Chiral recognition by cyclodextrins could be exploited to preferentially encapsulate and deliver the desired enantiomer. However, research in this specific area for Dorzolamide enantiomers is yet to be published.
| Cyclodextrin Type | Formulation | Key Findings for Dorzolamide | Potential for ent-Dorzolamide hydrochloride |
|---|---|---|---|
| γ-Cyclodextrin | Aqueous microparticle suspension | Enhanced bioavailability and sustained high drug concentrations in ocular tissues. nih.govresearchgate.net | Chirally modified cyclodextrins could offer enantioselective complexation. |
Impurity Profiling and Stability Research Pertaining to Ent Dorzolamide Hydrochloride
Identification and Structural Elucidation of Related Substances and Enantiomeric Impurities
The control of impurities in pharmaceuticals is a mandate by regulatory bodies worldwide. For Dorzolamide (B1670892) hydrochloride, its enantiomer, ent-Dorzolamide hydrochloride, is a key impurity that must be monitored and controlled. Beyond the enantiomeric impurity, several other related substances or potential process impurities and degradation products have been identified.
These related compounds can originate from the synthetic route of Dorzolamide or arise from degradation. The identification process involves the use of sophisticated analytical techniques. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are fundamental for separating these impurities. For structural elucidation, techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the chemical structures of the isolated impurities.
Characterization of Specific ent-Dorzolamide Related Impurities
Several specific impurities related to Dorzolamide and, by extension, its enantiomer have been characterized. These are often designated by pharmacopoeias such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP). Reference standards for these impurities are crucial for their accurate identification and quantification in routine quality control.
Some of the key related compounds include:
ent-Dorzolamide (Dorzolamide Impurity A): The enantiomer of Dorzolamide.
Dorzolamide EP Impurity B: A diastereomer of Dorzolamide.
Dorzolamide EP Impurity D (N-Deethyl Dorzolamide): A metabolite and potential process impurity.
Dorzolamide N-Sulfonamide Dimer: A potential process-related impurity.
Below is a table summarizing some of the known impurities:
| Impurity Name | Other Designations | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| ent-Dorzolamide | Dorzolamide EP Impurity A, Dorzolamide USP Related Compound A | 120279-95-0 | C₁₀H₁₆N₂O₄S₃ | 324.44 |
| Dorzolamide EP Impurity B | Dorzolamide USP Related Compound B | 120279-90-5 | C₁₀H₁₆N₂O₄S₃ | 324.4 |
| Dorzolamide EP Impurity D | N-Deethyl Dorzolamide | 154154-90-2 (base) | C₈H₁₂N₂O₄S₃ | 296.4 (base) |
| Dorzolamide N-Sulfonamide Dimer | - | 199734-72-0 | C₂₀H₂₉N₃O₈S₆ | 631.85 |
Development of Stability-Indicating Methods for Enantiomeric Purity
A stability-indicating analytical method is a validated quantitative analytical procedure that can detect changes in the quality of a drug substance or drug product over time. For a chiral compound like Dorzolamide, it is crucial that the analytical method can separate and quantify the desired enantiomer from its stereoisomeric impurity, ent-Dorzolamide.
The development of such methods often involves chiral chromatography, either normal-phase or reversed-phase, using a chiral stationary phase (CSP). These methods must be validated according to International Council for Harmonisation (ICH) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness. The method must be able to resolve the enantiomers from each other and from all other potential impurities and degradation products.
Forced Degradation Studies of Dorzolamide Stereoisomers (Oxidative, Hydrolytic, Photolytic, Thermal)
Forced degradation, or stress testing, is a critical component of drug development that helps to establish the intrinsic stability of a molecule and identify potential degradation products. These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing. For Dorzolamide and its stereoisomers, this involves exposure to various stress conditions as mandated by ICH guidelines.
Hydrolytic Degradation: The stability of the stereoisomers is tested in acidic and basic solutions. Typically, this involves refluxing the drug in solutions of hydrochloric acid and sodium hydroxide.
Oxidative Degradation: The drug is exposed to an oxidizing agent, commonly hydrogen peroxide, to assess its susceptibility to oxidation.
Photolytic Degradation: The stability of the drug under light exposure is studied to determine if it is photosensitive. This usually involves exposure to a combination of visible and UV light.
Thermal Degradation: The drug is exposed to high temperatures to evaluate its stability at elevated temperatures.
A study on a combination ophthalmic solution containing Dorzolamide hydrochloride showed very little degradation under various stress conditions, including acid, base, peroxide, thermal, and UV light, indicating the robust nature of the molecule. Another study also subjected Dorzolamide hydrochloride to oxidative, acid, base, photolytic, and thermal degradation to prove the stability-indicating power of their analytical method.
The results from these studies are summarized in the table below, which indicates the percentage of degradation observed under different conditions in a particular study.
| Stress Condition | Reagents/Conditions | % Degradation of Dorzolamide |
| Acid Hydrolysis | 0.1 N HCl | Minimal |
| Base Hydrolysis | 0.1 N NaOH | Minimal |
| Oxidative | 3% H₂O₂ | Minimal |
| Thermal | 60°C | Minimal |
| Photolytic | UV Light | Minimal |
Note: The term "Minimal" is used as per the findings of a study by G. Sravan Kumar, et al., which reported very low percentage degradation, confirming the stability-indicating nature of their method rather than significant degradation of the molecule itself.
Mechanistic Understanding of Degradation Pathways Affecting Stereochemical Integrity
Understanding the mechanisms by which a drug degrades is crucial for developing stable formulations and establishing appropriate storage conditions. For chiral molecules like Dorzolamide, a key concern is whether any degradation pathway could lead to racemization or epimerization, which would affect the stereochemical integrity of the drug substance by increasing the amount of the unwanted enantiomer, ent-Dorzolamide.
The forced degradation studies provide insights into these pathways. By identifying the structure of the degradation products, it is possible to propose a mechanism for their formation. For Dorzolamide, given its chemical structure, potential degradation pathways could involve hydrolysis of the sulfonamide group or oxidation of the sulfur atoms in the thiopyran ring. However, studies have shown that Dorzolamide is a relatively stable molecule. The conditions that could potentially lead to a loss of stereochemical integrity would likely be harsh and not representative of normal storage or handling conditions. Further mechanistic studies would be required to fully elucidate the pathways that could compromise the enantiomeric purity of Dorzolamide hydrochloride.
Computational and Structural Biology Insights into Ent Dorzolamide Hydrochloride
Molecular Modeling and Docking Simulations with Carbonic Anhydrase Isoforms
Molecular modeling and docking simulations are powerful computational tools used to predict the binding of a ligand to a protein's active site. These methods have been applied to understand the interaction between dorzolamide (B1670892) and its primary target, carbonic anhydrase (CA).
The binding of dorzolamide to human carbonic anhydrase II (hCA II) has been elucidated by X-ray crystallography, revealing key interactions within the enzyme's active site. Dorzolamide binds in a tetrahedral geometry to the catalytic zinc ion via its deprotonated sulfonamide group. This interaction is a hallmark of sulfonamide-based carbonic anhydrase inhibitors.
While specific molecular docking studies for ent-dorzolamide hydrochloride are not extensively available in the reviewed literature, predictions regarding its binding mode can be inferred from the known structure of the dorzolamide-hCA II complex and the principles of stereochemistry. The key interactions for dorzolamide involve the sulfonamide group coordinating with the zinc ion and a network of hydrogen bonds with active site residues.
For ent-dorzolamide, the sulfonamide group is expected to maintain its critical interaction with the zinc ion. However, the (4R,6R) stereochemistry would orient the ethylamino and methyl groups differently within the active site compared to the (4S,6S) enantiomer. This altered orientation would likely affect the secondary interactions with amino acid residues, potentially leading to a less optimal fit and, consequently, lower inhibitory activity. This difference in binding affinity forms the basis of enantiomeric selectivity.
| Compound | Predicted Primary Interaction | Predicted Secondary Interactions | Expected Impact on Binding Affinity |
|---|---|---|---|
| Dorzolamide (4S,6S) | Coordination of the sulfonamide group with the active site zinc ion. | Hydrogen bonding and van der Waals interactions with active site residues, leading to a stable complex. | High affinity, potent inhibition. |
| ent-Dorzolamide (4R,6R) | Coordination of the sulfonamide group with the active site zinc ion. | Altered orientation of ethylamino and methyl groups may lead to steric clashes or less favorable hydrogen bonding opportunities. | Lower affinity compared to the (4S,6S) enantiomer, resulting in weaker inhibition. |
The crystal structure of dorzolamide in complex with hCA II (PDB entries: 4M2U and 6BC9) provides a detailed map of its interactions. The sulfonamide moiety is anchored to the zinc ion. The nitrogen atom of the sulfonamide forms a hydrogen bond with the hydroxyl group of Threonine-199. Furthermore, one of the sulfonamide oxygens interacts with the backbone nitrogen of Threonine-199. The thiophene (B33073) ring and its substituents engage in van der Waals interactions with hydrophobic and hydrophilic residues lining the active site cavity.
For ent-dorzolamide, while the fundamental coordination to the zinc ion would be preserved, the altered stereochemistry at the C4 and C6 positions would reposition the ethylamino and methyl groups. This repositioning could lead to:
Steric Hindrance: The ethylamino or methyl group might clash with residues in the active site, destabilizing the complex.
Loss of Favorable Interactions: The reorientation of these groups could prevent the formation of specific hydrogen bonds or van der Waals contacts that contribute to the high affinity of the (4S,6S) enantiomer.
Altered Water-Mediated Interactions: The displacement of conserved water molecules in the active site is crucial for ligand binding. The different shape of ent-dorzolamide might lead to a less favorable rearrangement of this water network.
These subtle yet significant differences in ligand-protein interactions are the molecular determinants of the observed enantioselectivity.
Quantitative Structure-Activity Relationship (QSAR) Studies for Stereoisomers
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the chemical structure of compounds with their biological activity. While numerous QSAR studies have been conducted on various classes of carbonic anhydrase inhibitors, specific QSAR models that differentiate between the stereoisomers of dorzolamide are not prominently featured in the currently available scientific literature.
General QSAR studies on sulfonamide-based CA inhibitors have identified key molecular descriptors that influence inhibitory potency, such as electronic properties of the sulfonamide group and the size and hydrophobicity of the tail group. A stereospecific QSAR model for dorzolamide enantiomers would require a dataset of structurally related chiral compounds and their corresponding inhibitory activities. Such a model would be invaluable for prospectively predicting the potency of novel chiral CA inhibitors. The development of such models would likely rely on 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), which can account for the three-dimensional arrangement of atoms.
Advanced Spectroscopic and Spectrometric Characterization (e.g., CD, NMR of complexes)
Advanced spectroscopic techniques can provide valuable insights into the structural changes that occur upon the binding of a ligand to a protein.
Circular Dichroism (CD) spectroscopy is particularly sensitive to changes in the secondary and tertiary structure of proteins. A study on the interaction of dorzolamide with bovine and human carbonic anhydrase II using CD spectroscopy revealed alterations in both the far- and near-UV CD spectra upon ligand binding. This indicates that the binding of dorzolamide induces conformational changes in the enzyme, affecting both its secondary (alpha-helix, beta-sheet content) and tertiary structure. It is plausible that the binding of ent-dorzolamide would also induce conformational changes, though the magnitude and nature of these changes might differ due to the distinct binding mode.
| Spectroscopic Technique | Findings for Dorzolamide | Inferred Implications for ent-Dorzolamide |
|---|---|---|
| Circular Dichroism (CD) | Binding induces alterations in the secondary and tertiary structure of carbonic anhydrase II. | Binding is expected to induce conformational changes, potentially of a different magnitude or nature compared to the active enantiomer. |
| Nuclear Magnetic Resonance (NMR) | The structure of the dorzolamide molecule has been characterized by NMR. | Detailed NMR studies of the complex with carbonic anhydrase would be required to experimentally determine its binding mode and interactions. |
Emerging Research Frontiers and Translational Perspectives
Innovative Stereoselective Approaches in Drug Design
The synthesis of an enantiomerically pure compound such as ent-Dorzolamide hydrochloride necessitates the use of stereoselective chemical processes. Traditional methods often relied on the synthesis of a racemic mixture, followed by the challenging separation of the desired enantiomer—a process that can be inefficient, as it may discard at least half of the product. google.com Modern drug design and manufacturing have increasingly focused on innovative stereoselective (or asymmetric) synthesis, which aims to produce the target enantiomer directly, thereby improving efficiency and reducing waste. derpharmachemica.comscirea.org
Several advanced strategies are applicable for the synthesis of chiral molecules like ent-Dorzolamide:
Asymmetric Catalysis: This approach uses chiral catalysts to guide a chemical reaction to preferentially form one enantiomer over the other. For intermediates relevant to Dorzolamide (B1670892) synthesis, methods like the diastereoselective reduction of chiral N-tert-butanesulfinimines have been developed. derpharmachemica.com Such established asymmetric strategies could theoretically be adapted to produce the (4R,6R) stereochemistry of ent-Dorzolamide.
Enzymatic Resolution: Enzymes are inherently chiral and can exhibit high stereoselectivity. Enzymatic processes can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer. This has been explored for the synthesis of Dorzolamide intermediates and represents a viable "green chemistry" approach for accessing enantiomerically pure building blocks. derpharmachemica.comscirea.org
Stereoselective Solvolysis: Recent research has highlighted novel methods such as the remarkably stereoselective solvolysis of a key acetate (B1210297) ester intermediate in the synthesis of Dorzolamide. nih.govnih.gov This process, proceeding through an SN1-like pathway, allows for the preparation of a diastereomerically pure intermediate regardless of the starting ratio of isomers, which can then be used to synthesize the desired final compound. nih.govacs.org Adapting this methodology could provide an efficient route to the core structure of ent-Dorzolamide.
The choice of synthetic route is a critical decision in drug development, balancing factors like yield, purity, cost, and scalability. jopcr.com For a compound like ent-Dorzolamide, which is primarily known as an impurity or reference standard for Dorzolamide, efficient stereoselective synthesis is crucial for obtaining the pure material needed for pharmacological and toxicological evaluation. lookchem.comcymitquimica.com
| Strategy | Principle | Potential Application for ent-Dorzolamide Synthesis | Key Advantages |
|---|---|---|---|
| Asymmetric Catalysis | Use of a chiral catalyst to direct the formation of a specific enantiomer. | Direct synthesis of chiral intermediates with the (4R,6R) configuration. | High efficiency, potential for high enantiomeric excess. |
| Enzymatic Resolution | An enzyme selectively modifies one enantiomer in a racemic mixture, allowing separation. | Separation of (4R,6R) intermediates from a racemic precursor mixture. | High stereoselectivity, environmentally friendly conditions. |
| Stereoselective Solvolysis | A solvolysis reaction that proceeds with high stereoselectivity to yield a specific diastereomer. | Generation of a diastereomerically pure intermediate that can be converted to ent-Dorzolamide. | High stereoselectivity, potential for cost-effective route. nih.gov |
Targeted Therapy Development Based on Enantiomeric Specificity
The biological activity of chiral drugs is dictated by their three-dimensional structure, which governs their interaction with chiral biological targets like enzymes and receptors. researchgate.net Enantiomers, being non-superimposable mirror images, can fit differently into these binding sites, often leading to one enantiomer (the eutomer) being responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to side effects. researchgate.net
Dorzolamide, the (4S,6S)-enantiomer, is a potent inhibitor of the enzyme carbonic anhydrase, particularly the isoenzyme CA-II, which is abundant in the ciliary processes of the eye. nih.govselleckchem.com Inhibition of this enzyme reduces the secretion of aqueous humor, thereby lowering intraocular pressure. drugbank.comnih.gov
ent-Dorzolamide, being the (4R,6R)-enantiomer, would be expected to have a different binding affinity for carbonic anhydrase. lookchem.com While specific inhibitory constants for ent-Dorzolamide against various carbonic anhydrase isoenzymes are not widely reported in the literature, it is a common principle that one enantiomer is significantly more potent. In the context of Dorzolamide development, the (4S,6S) isomer was identified as the eutomer, and thus, all therapeutic development was focused on this single enantiomer. derpharmachemica.com
The development of targeted therapy based on enantiomeric specificity for ent-Dorzolamide would depend on one of the following hypothetical scenarios:
Novel Therapeutic Target: Research could uncover that ent-Dorzolamide has a high affinity for a different, therapeutically relevant biological target, distinct from carbonic anhydrase. This would classify it as a new chemical entity and require a full preclinical and clinical development program.
Differential Isoenzyme Specificity: It could possess a different inhibition profile against the various carbonic anhydrase isoenzymes compared to Dorzolamide. While Dorzolamide primarily targets CA-II, there are many other isoenzymes, and a different specificity profile could theoretically be exploited for other therapeutic indications. selleckchem.com
Currently, ent-Dorzolamide is primarily considered a stereoisomeric impurity of Dorzolamide. lookchem.comcymitquimica.com Therefore, from a drug development perspective, the focus is on analytical methods to detect it and synthetic methods to minimize its presence in the final active pharmaceutical ingredient.
Clinical Translation Challenges and Opportunities for Enantiomerically Pure Formulations
The pathway to bring an enantiomerically pure drug to the clinic is governed by scientific, economic, and regulatory considerations. The development of a single enantiomer like ent-Dorzolamide as a therapeutic agent would face distinct challenges and potential opportunities.
Challenges:
Justification for Development: Regulatory bodies like the U.S. Food and Drug Administration (FDA) require a clear justification for developing a single enantiomer over a racemate. fda.govacs.org For ent-Dorzolamide, a compelling therapeutic rationale would need to be established, demonstrating its unique efficacy or safety benefits for a specific condition.
Cost and Complexity of Manufacturing: Asymmetric synthesis or chiral resolution is often more complex and costly than producing a racemic mixture. scirea.org The economic viability of developing ent-Dorzolamide would depend on the therapeutic value it could offer.
Comprehensive Preclinical and Clinical Testing: Even though it is an enantiomer of a well-known drug, ent-Dorzolamide would likely be treated as a new molecular entity by regulators. This would necessitate a complete and separate evaluation of its pharmacokinetics, pharmacodynamics, and toxicology. fda.gov
Opportunities:
Improved Therapeutic Index: The primary driver for developing single-enantiomer drugs is the potential for an improved therapeutic index. By isolating the enantiomer with the desired activity and eliminating the distomer, it may be possible to achieve greater efficacy with fewer or different side effects. scirea.orgresearchgate.net
"Chiral Switching": This strategy involves developing a single-enantiomer version of a previously approved racemic drug. nih.gov While not directly applicable here since Dorzolamide was developed as a single enantiomer, the principle highlights a potential commercial opportunity. If a racemic version had been marketed first, developing the pure eutomer could have offered an improved therapy and extended patent protection. acs.orgnih.gov
Simplified Pharmacokinetics: The two enantiomers of a drug can be absorbed, distributed, metabolized, and excreted differently. Studying a single enantiomer can lead to a simpler and more predictable pharmacokinetic profile, reducing potential drug-drug interactions and inter-patient variability. researchgate.net
For this compound, the path to clinical translation is currently hypothetical. The primary challenge remains the identification of a clear therapeutic benefit that would justify the substantial investment required for its development. The regulatory landscape strongly favors single-enantiomer drugs when supported by scientific evidence, but the initial burden of proof lies in demonstrating a superior clinical profile. fda.govnih.gov
| Factor | Challenges | Opportunities |
|---|---|---|
| Regulatory | Requirement to justify development as a new entity; extensive preclinical and clinical data needed. fda.govacs.org | Clear regulatory pathways exist for single-enantiomer drugs; potential for market exclusivity. |
| Manufacturing | Higher costs associated with stereoselective synthesis or resolution. scirea.org | Advances in asymmetric synthesis can make production more efficient and scalable. |
| Clinical | Need to identify a unique therapeutic target and demonstrate clinical efficacy and safety. | Potential for a better therapeutic window (improved efficacy/safety) compared to related compounds. researchgate.net |
| Pharmacokinetic | Must fully characterize the ADME (Absorption, Distribution, Metabolism, Excretion) profile. fda.gov | May offer a more predictable pharmacokinetic profile than a racemic mixture, simplifying dosing. researchgate.net |
Q & A
Basic Research Question
- Anhydrous form : Store in sealed, desiccated containers at +4°C; avoid exposure to light .
- Solutions : Prepare fresh daily or aliquot and store at -20°C (≤1 month) to prevent hydrolysis .
How to conduct forced degradation studies for major degradation pathways?
Advanced Research Question
Protocol includes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
